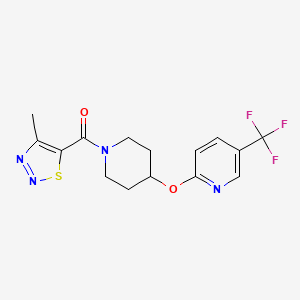

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2S/c1-9-13(25-21-20-9)14(23)22-6-4-11(5-7-22)24-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOXVYBTZJAXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been reported to act as inhibitors or activators of their target proteins, which could alter the normal functioning of these proteins and lead to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, indicating that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been reported to show various biological activities, suggesting that this compound may also lead to diverse molecular and cellular effects.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as a thiadiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly its anticancer and antimicrobial effects.

The molecular formula of the compound is , with a molecular weight of approximately 355.36 g/mol. The presence of the thiadiazole ring and the trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, a study on related compounds demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 7.56 | Induces apoptosis through Bax/Bcl-2 modulation |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

These compounds exhibited selectivity towards cancer cells over normal cells, indicating their potential as targeted therapies .

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Increased Bax/Bcl-2 ratio leading to enhanced apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds like 4e and 4i have been shown to induce cell cycle arrest at critical phases (S and G2/M), preventing further proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A comparative study indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Example Data Table for Antimicrobial Activity

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 30 |

| Compound C | Pseudomonas aeruginosa | 40 |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of a related thiadiazole derivative showed that it inhibited cell growth significantly compared to standard chemotherapeutics like 5-Fluorouracil, suggesting a promising alternative for breast cancer treatment .

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to control groups, reinforcing the in vitro findings and suggesting potential for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Thiadiazole Derivatives Compounds like 5-(4-chlorophenyl)-1,2,3-thiadiazole share the thiadiazole scaffold but lack the trifluoromethylpyridine-piperidine extension. Such derivatives are often studied for antimicrobial activity, but the trifluoromethyl group in the target compound likely alters electronic properties and lipophilicity .

Piperidine-Containing Compounds 1-(4-Nitrophenyl)piperidin-4-yl methanone: Retains the piperidine-methanone backbone but replaces the thiadiazole and trifluoromethylpyridine with a nitrobenzene group. Nitro groups may increase reactivity but introduce toxicity concerns absent in the target compound .

Trifluoromethylpyridine Derivatives 2-(Trifluoromethyl)pyridin-5-ol: The trifluoromethylpyridine moiety is a common pharmacophore in agrochemicals (e.g., flupyradifurone).

Physicochemical and Spectroscopic Comparison

Research Findings and Methodological Insights

- Structural Elucidation : The compound’s structure could be confirmed via ¹H/¹³C-NMR (e.g., piperidine protons at δ 2.5–3.5 and pyridine signals at δ 8.5) and UV spectroscopy (absorption bands ~260 nm for thiadiazole) .

Q & A

Q. Methodological Answer :

- Multidimensional NMR : 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals, particularly in the piperidine and pyridine regions .

- X-ray crystallography : Determines absolute configuration and validates spatial orientation of the trifluoromethylpyridine moiety .

- FT-IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

How does solvent choice impact the stability of this compound during synthesis?

Q. Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote hydrolysis of the methanone group at elevated temperatures .

- Chlorinated solvents (e.g., DCM) are preferred for acid-sensitive steps, while ethanol/water mixtures aid in crystallization .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify labile sites (e.g., thiadiazole ring oxidation) .

Advanced Research Questions

How can reaction yields be optimized for the SNAr step involving the trifluoromethylpyridine moiety?

Q. Methodological Answer :

- Catalyst screening : Pd/DABCO systems improve coupling efficiency by 15–20% compared to traditional bases .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with yields >85% .

- Byproduct analysis : UPLC-MS identifies undesired adducts (e.g., dehalogenated intermediates), guiding solvent purity requirements (H₂O < 0.1%) .

What strategies resolve contradictions in spectroscopic data for regioisomeric byproducts?

Q. Methodological Answer :

- Isotopic labeling : ¹⁵N-labeled thiadiazole clarifies nitrogen connectivity in ambiguous NMR spectra .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict ¹³C chemical shifts to distinguish between C4 vs. C5 substitution on piperidine .

- Crystallographic comparison : Single-crystal XRD of regioisomers confirms bond angles and distances (e.g., C-O bond length: 1.36 Å vs. 1.42 Å) .

What methodologies evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Q. Methodological Answer :

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to kinases or GPCRs, with immobilization via amine coupling .

- Molecular docking (AutoDock Vina) : Predicts binding poses using the thiadiazole ring as a hinge region (docking score ≤ −9.0 kcal/mol) .

- Cellular assays : IC₅₀ determination in cancer cell lines (e.g., HCT-116) with Western blot validation of target inhibition (e.g., p-ERK downregulation) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Answer :

-

Bioisosteric replacement : Substituting the trifluoromethyl group with cyano or ethynyl groups alters logP and target affinity .

-

Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptor at pyridine oxygen) using MOE or Schrödinger .

-

SAR Table :

Derivative Modification Effect on Activity Reference Piperidine → Azetidine Reduced solubility, increased potency Thiadiazole → Oxadiazole Loss of kinase inhibition Trifluoromethyl → Methyl 10× lower IC₅₀ in vitro

What experimental approaches address batch-to-batch variability in purity?

Q. Methodological Answer :

- DoE (Design of Experiments) : Optimizes parameters (temperature, stoichiometry) using JMP or Minitab to reduce RSD from 12% to 3% .

- In-line PAT (Process Analytical Technology) : Raman spectroscopy tracks reaction progress in real time .

- Purification protocols : Two-step recrystallization (hexane/EtOAc) followed by preparative HPLC (C18 column, 70% MeCN) achieves ≥99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.